molecular formula C21H32F2O2 B156835 3,3-Difluoroandrostane-17-ol acetate CAS No. 1827-75-4

3,3-Difluoroandrostane-17-ol acetate

Cat. No. B156835
CAS RN: 1827-75-4
M. Wt: 354.5 g/mol
InChI Key: BUIQHUBDLNDWCY-RBZZARIASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoroandrostane-17-ol acetate is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research and medicine. This compound has been investigated for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

3,3-Difluoroandrostane-17-ol acetate has been investigated for its potential applications in scientific research. It has been studied for its effects on the immune system, as well as its potential as an anti-inflammatory agent. It has also been investigated for its potential use in the treatment of breast cancer. Additionally, it has been studied for its effects on bone density and muscle mass.

Mechanism Of Action

The mechanism of action of 3,3-Difluoroandrostane-17-ol acetate is not fully understood. However, it is believed to act as an androgen receptor agonist, binding to androgen receptors in the body and activating them. This activation can lead to various physiological effects, including increased muscle mass and bone density.

Biochemical And Physiological Effects

3,3-Difluoroandrostane-17-ol acetate has been shown to have various biochemical and physiological effects. It has been demonstrated to increase muscle mass and bone density in animal models. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for breast cancer. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of using 3,3-Difluoroandrostane-17-ol acetate in lab experiments is its reproducibility. The synthesis method has been optimized, and the compound can be reliably produced for research purposes. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound interacts with the body and its potential applications.

Future Directions

There are many potential future directions for research involving 3,3-Difluoroandrostane-17-ol acetate. One area of interest is its potential as a treatment for breast cancer. Further research is needed to fully understand its anti-cancer properties and how it could be used in combination with other therapies. Additionally, its effects on bone density and muscle mass make it a potential treatment for osteoporosis and muscle wasting diseases. Further research is also needed to fully understand its effects on the immune system and its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 3,3-Difluoroandrostane-17-ol acetate is a synthetic steroid that has potential applications in scientific research and medicine. Its reproducibility and potential effects on muscle mass, bone density, and breast cancer make it an area of interest for future research. However, further research is needed to fully understand its mechanism of action and potential applications.

properties

CAS RN

1827-75-4

Product Name

3,3-Difluoroandrostane-17-ol acetate

Molecular Formula

C21H32F2O2

Molecular Weight

354.5 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-3,3-difluoro-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H32F2O2/c1-13(24)25-18-7-6-16-15-5-4-14-12-21(22,23)11-10-19(14,2)17(15)8-9-20(16,18)3/h14-18H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

BUIQHUBDLNDWCY-RBZZARIASA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)(F)F)C)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(C4)(F)F)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(C4)(F)F)C)C

Other CAS RN

1827-75-4

synonyms

3,3-diFAO-Ac
3,3-difluoro-5alpha-androstane-17beta-ol acetate
3,3-difluoroandrostane-17-ol acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluoroandrostane-17-ol acetate
Reactant of Route 2
Reactant of Route 2
3,3-Difluoroandrostane-17-ol acetate
Reactant of Route 3
Reactant of Route 3
3,3-Difluoroandrostane-17-ol acetate
Reactant of Route 4
Reactant of Route 4
3,3-Difluoroandrostane-17-ol acetate
Reactant of Route 5
3,3-Difluoroandrostane-17-ol acetate
Reactant of Route 6
3,3-Difluoroandrostane-17-ol acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.